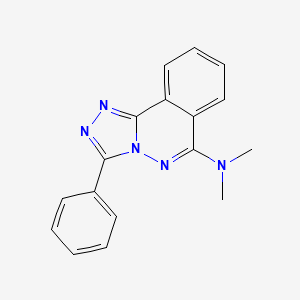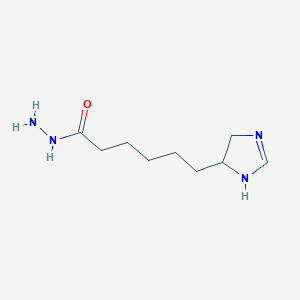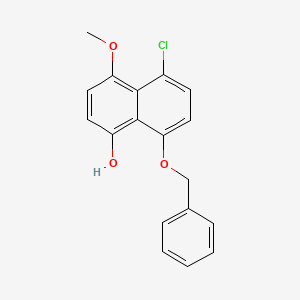
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of amino groups at positions 2 and 7 on the fluorene ring, and a propanedinitrile group at the 9-position. Its distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the bromination of fluorene to produce 2,7-dibromo-9H-fluoren-9-one. This intermediate is then subjected to nucleophilic substitution reactions with amines to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The amino groups can participate in electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted fluorenes, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering various cellular pathways. These interactions are crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diamino-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dinitro-9H-fluoren-9-one
Uniqueness
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is unique due to the presence of both amino and propanedinitrile groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
88066-47-1 |
|---|---|
Molekularformel |
C16H10N4 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
2-(2,7-diaminofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N4/c17-7-9(8-18)16-14-5-10(19)1-3-12(14)13-4-2-11(20)6-15(13)16/h1-6H,19-20H2 |
InChI-Schlüssel |
DXWZRPXLEXLSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=C(C#N)C#N)C3=C2C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl}phosphonic acid](/img/structure/B14392427.png)

![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)


![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)




